molecular formula C5H9NO B103398 2-Hydroxy-3-methylbutanenitrile CAS No. 15344-34-0

2-Hydroxy-3-methylbutanenitrile

Cat. No.: B103398
CAS No.: 15344-34-0
M. Wt: 99.13 g/mol
InChI Key: YRBPUNHOIVAUFA-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-Hydroxy-3-methylbutanenitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methylbutanenitrile can be synthesized through the reaction of isobutyraldehyde with hydrogen cyanide. The reaction typically occurs under mild conditions and can be catalyzed by bases such as sodium hydroxide or potassium cyanide. The general reaction is as follows:

Isobutyraldehyde+HCNThis compound\text{Isobutyraldehyde} + \text{HCN} \rightarrow \text{this compound} Isobutyraldehyde+HCN→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process is optimized to maximize yield and minimize the formation of by-products. Safety measures are crucial due to the use of hydrogen cyanide, a highly toxic substance.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-amino-3-methylbutanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed:

    Oxidation: Formation of 2-oxo-3-methylbutanenitrile.

    Reduction: Formation of 2-amino-3-methylbutanol.

    Substitution: Formation of 2-chloro-3-methylbutanenitrile.

Comparison with Similar Compounds

  • 2-Hydroxy-2-methylbutanenitrile
  • 3-Hydroxy-2-methylbutanenitrile
  • 2-Hydroxy-3-ethylbutanenitrile

Comparison: 2-Hydroxy-3-methylbutanenitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns in oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-hydroxy-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBPUNHOIVAUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320985
Record name 2-hydroxy-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15344-34-0
Record name 2-hydroxy-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-methylbutanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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